
Einecs 227-618-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for Einecs 227-618-5 involve the reaction of 3-mercapto-1-pyrrolidine with ethylidene carbamic acid and 4-nitrophenyl methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Einecs 227-618-5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Aplicaciones Científicas De Investigación
Einecs 227-618-5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an inhibitor of specific enzymes or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Einecs 227-618-5 involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects. The specific pathways involved depend on the target enzyme and the context of the research .
Comparación Con Compuestos Similares
Einecs 227-618-5 can be compared with other similar compounds, such as:
- N-[1-(3-mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-chlorophenyl)methyl ester
- N-[1-(3-mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-methylphenyl)methyl ester These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
5908-95-2 |
|---|---|
Fórmula molecular |
C24H29NO6 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.C7H6O3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;8-6-4-2-1-3-5(6)7(9)10/h2-6,13-16,19H,7-11H2,1H3;1-4,8H,(H,9,10) |
Clave InChI |
IZZLGHLOPJMTHW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


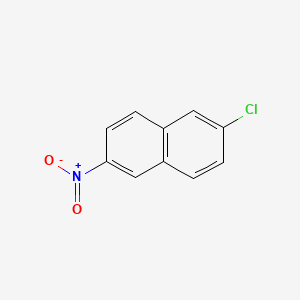
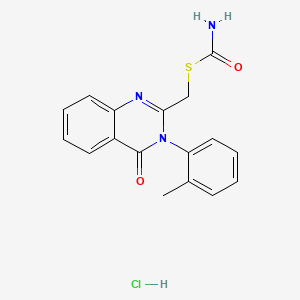
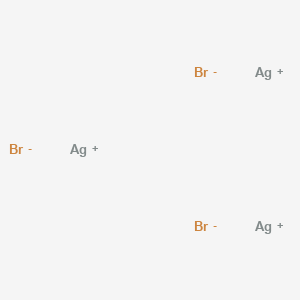
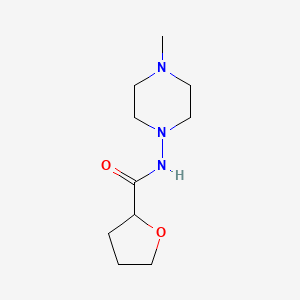

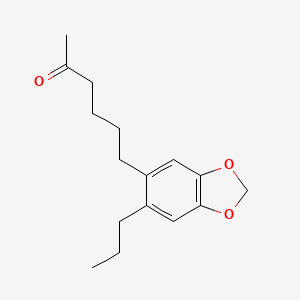
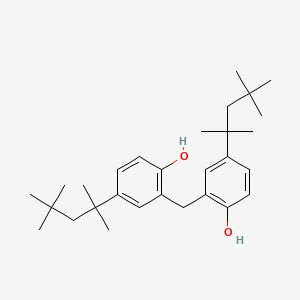

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
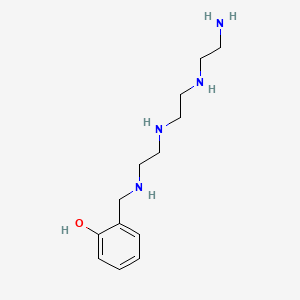
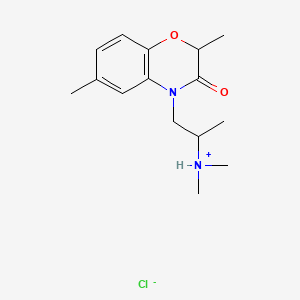
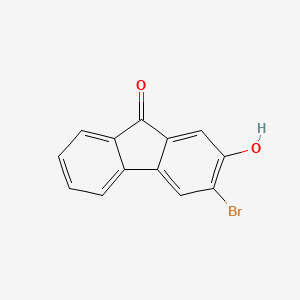

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
